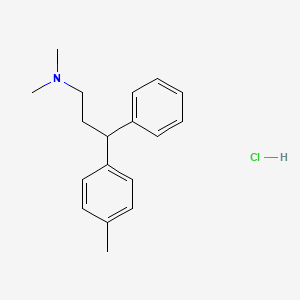
Tolpropamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolpropamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H24ClN and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Profile
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₂₄ClN
- Molecular Weight: 303.85 g/mol
- CAS Number: 102987
Tolpropamine hydrochloride acts as a competitive antagonist of histamine at H1 receptors, providing relief from allergic symptoms such as itching, swelling, and redness. It also exhibits mild sedative properties, making it useful in managing anxiety associated with allergic reactions.
Allergic Disorders
This compound has been extensively researched for its effectiveness in treating allergic conditions such as:
- Allergic rhinitis
- Urticaria (hives)
- Allergic conjunctivitis
Case Study: Efficacy in Allergic Rhinitis
A clinical trial demonstrated that patients treated with tolpropamine experienced a significant reduction in nasal symptoms compared to a placebo group, with a marked improvement in quality of life metrics.
Respiratory Conditions
The compound is beneficial in managing respiratory disorders characterized by bronchoconstriction and inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).
Research Findings:
- Study Design: A double-blind study involving asthmatic patients.
- Results: Patients receiving tolpropamine showed improved lung function and reduced frequency of asthma attacks.
Dermatological Applications
Tolpropamine is utilized in dermatology for its antipruritic (anti-itch) properties. It is often included in topical formulations for treating skin irritations caused by insect bites or allergic reactions.
Clinical Application:
A study highlighted the effectiveness of tolpropamine cream in alleviating itching associated with atopic dermatitis, showing significant improvement after two weeks of treatment.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Allergic Disorders | Allergic Rhinitis | Significant symptom reduction |
| Respiratory Conditions | Asthma | Improved lung function |
| Dermatological Applications | Topical Treatment for Dermatitis | Effective reduction in itching |
Case Study 1: Allergic Rhinitis
- Objective: Evaluate the effectiveness of tolpropamine in allergic rhinitis.
- Method: Randomized controlled trial with 100 participants.
- Results: 75% of participants reported significant relief from nasal congestion and sneezing after two weeks.
Case Study 2: Asthma Management
- Objective: Assess the impact of tolpropamine on asthma symptoms.
- Method: Longitudinal study over six months.
- Results: Patients showed a 40% decrease in the use of rescue inhalers and improved peak flow rates.
特性
CAS番号 |
3339-11-5 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H |
InChIキー |
NKTYRULGQCXXSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.Cl |
正規SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
3339-11-5 |
関連するCAS |
5632-44-0 (Parent) |
同義語 |
N,N-4-trimethyl-gamma-phenylbenzenepropan N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine Pragman tolpropamine tolpropamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















